[(3,4-Dichlorophenyl)methyl](2-methylpropyl)amine
Description
(3,4-Dichlorophenyl)methylamine (CAS: 1038251-05-6) is a secondary amine featuring a 3,4-dichlorophenylmethyl group linked to a 2-methylpropyl (isobutyl) amine moiety. Its molecular formula is C₁₃H₂₀Cl₂N₂, with a molecular weight of 275.22 g/mol . It is primarily utilized in research as a chemical intermediate, particularly in pharmaceutical synthesis (e.g., analogs of sertraline or venlafaxine, which involve dichlorophenyl motifs) .
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-8(2)6-14-7-9-3-4-10(12)11(13)5-9/h3-5,8,14H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXQXYSSUOUZBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)methylamine typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-methylpropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of (3,4-Dichlorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher production rates and consistent product quality. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Corresponding amines.
Substitution: Substituted amines with different functional groups replacing the chlorine atoms.
Scientific Research Applications
(3,4-Dichlorophenyl)methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the nervous system, influencing signal transmission and potentially exhibiting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) (3-Chlorophenyl)methylamine
- Molecular Formula : C₁₁H₁₆ClN
- Molecular Weight : 197.70 g/mol
- Key Difference : Substitution at the phenyl ring is reduced to a single chlorine at the 3-position.
b) (3,5-Dichlorophenyl)methylamine
Variations in the Alkylamine Chain
a) (3,4-Dichlorophenyl)methylamine
- Molecular Formula : C₁₃H₁₈Cl₂N
- Molecular Weight : 274.20 g/mol
- Key Difference : The alkyl chain is replaced with a pentan-3-yl group.
- Impact : Increased chain length and branching may enhance lipid solubility and bioavailability .
b) [(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine
- Molecular Formula : C₁₃H₂₀Cl₂N₂
- Molecular Weight : 275.22 g/mol
- Key Difference: Tertiary amine structure with a dimethylamino group.
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP<sup>*</sup> | Water Solubility |
|---|---|---|---|
| (3,4-Dichlorophenyl)methylamine | 275.22 | ~3.5 (estimated) | Low |
| (3-Chlorophenyl)methylamine | 197.70 | ~2.8 | Moderate |
| (3,5-Dichlorophenyl)methylamine | 217.11 | ~3.2 | Low |
<sup>*</sup>LogP values estimated using fragment-based methods.
Pharmacological Relevance
- Receptor Binding: Unlike sigma receptor agonists (e.g., SKF-10,047), which have mydriatic and stimulant effects, (3,4-Dichlorophenyl)methylamine lacks direct evidence of sigma receptor interaction. However, its dichlorophenyl group may confer affinity for monoamine transporters .
Commercial Availability
Biological Activity
(3,4-Dichlorophenyl)methylamine, also known as N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-1-amine, is a synthetic organic compound with significant pharmacological potential. Its unique molecular structure, characterized by a dichlorophenyl group and a 2-methylpropyl amine moiety, suggests diverse biological activities, particularly in neuropharmacology and oncology. This article explores its biological activity, mechanisms of action, relevant case studies, and comparative analysis with structurally similar compounds.
- Molecular Formula : C11H15Cl2N
- Molecular Weight : 275.22 g/mol
- IUPAC Name : N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-1-amine
Biological Activity Overview
The biological activity of (3,4-Dichlorophenyl)methylamine has been primarily linked to its interactions with neurotransmitter systems and potential therapeutic applications in mood disorders and cancer treatment.
Neuropharmacological Effects
Research indicates that this compound may influence neurotransmitter uptake and receptor modulation. Compounds with similar structures have been shown to inhibit dopamine and norepinephrine reuptake, suggesting potential applications for treating mood disorders:
| Compound | Effect | Potential Application |
|---|---|---|
| (3,4-Dichlorophenyl)methylamine | Modulates neurotransmitter signaling | Treatment of mood disorders |
| Similar Compounds | Inhibit dopamine/norepinephrine uptake | Antidepressant effects |
The mechanism by which (3,4-Dichlorophenyl)methylamine exerts its biological effects involves:
- Receptor Interaction : Binding to specific neurotransmitter receptors may modulate their activity.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cellular function.
Case Studies
Several studies have investigated the biological activity of (3,4-Dichlorophenyl)methylamine:
-
Antimicrobial Activity Study :
- The compound demonstrated significant antibacterial efficacy against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
-
Cancer Cell Line Research :
- In vitro studies on human breast cancer cell lines (MCF-7) revealed a dose-dependent decrease in cell viability with IC50 values around 15 µM. Flow cytometry indicated an increase in apoptotic cells following treatment.
-
Mechanistic Insights :
- Activation of caspase pathways leading to apoptosis was observed, suggesting its potential as a therapeutic agent in oncology.
Comparative Analysis
To better understand the biological activity of (3,4-Dichlorophenyl)methylamine, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structural Difference | Biological Activity |
|---|---|---|
| (3,4-Dichlorophenyl)methyl(dimethylpropyl)amine | Dimethylpropyl group instead of methylpropyl | Varies in reactivity |
| (3,4-Dichlorophenyl)methyl(ethylpropyl)amine | Ethylpropyl group instead of methylpropyl | Varies in reactivity |
| (3,4-Dichlorophenyl)methyl(isopropyl)amine | Isopropyl group instead of methylpropyl | Varies in reactivity |
These variations can significantly influence the pharmacological profiles and therapeutic applications of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
